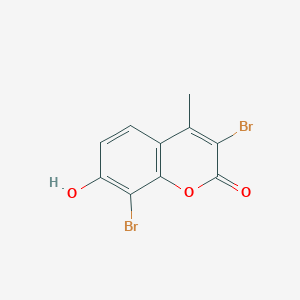
3,8-dibromo-7-hydroxy-4-methyl-2H-chromen-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,8-dibromo-7-hydroxy-4-methyl-1-benzopyran-2-one is a hydroxycoumarin.
科学的研究の応用
Antioxidant and Biological Activities
Compounds structurally related to 3,8-dibromo-7-hydroxy-4-methyl-2H-chromen-2-one, particularly those within the coumarin and chromenone families, have been extensively studied for their antioxidant properties. For example, coumarins, which share a similar core structure with chromen-2-one derivatives, exhibit significant antioxidant activity due to their ability to act as free radical scavengers. This activity is largely attributed to the planar structure of the coumarin nucleus, allowing for charge delocalization between the carbonyl group of the lactone and the aromatic ring, enhancing its antioxidant potential (F. C. Torres et al., 2014).
Additionally, chromones and their derivatives, including 3-hydroxycoumarin and its analogs, are recognized for their remarkable antioxidant capabilities. These properties are linked to the presence of hydroxyl groups that play a crucial role in radical scavenging activities, indicating that modifications such as bromination and methylation on the chromen-2-one core could potentially enhance these effects (Preeti Yadav et al., 2014).
Synthetic Protocols and Chemical Reactivity
The synthetic accessibility of chromen-2-one derivatives is crucial for exploring their biological applications. Studies on 6H-benzo[c]chromen-6-ones, which are closely related to the compound , outline various synthetic protocols that could be applicable to 3,8-dibromo-7-hydroxy-4-methyl-2H-chromen-2-one. These methods include Suzuki coupling reactions, radical-mediated cyclization, and metal or base-catalyzed cyclization, offering pathways for functionalization and derivatization to enhance biological activity (Ofentse Mazimba, 2016).
特性
製品名 |
3,8-dibromo-7-hydroxy-4-methyl-2H-chromen-2-one |
|---|---|
分子式 |
C10H6Br2O3 |
分子量 |
333.96 g/mol |
IUPAC名 |
3,8-dibromo-7-hydroxy-4-methylchromen-2-one |
InChI |
InChI=1S/C10H6Br2O3/c1-4-5-2-3-6(13)8(12)9(5)15-10(14)7(4)11/h2-3,13H,1H3 |
InChIキー |
MSOLROYRAHCJNK-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2Br)O)Br |
同義語 |
3,8-dibromo-7-hydroxy-4-methylchromen-2-one 3,8-dibromo-HMCO |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



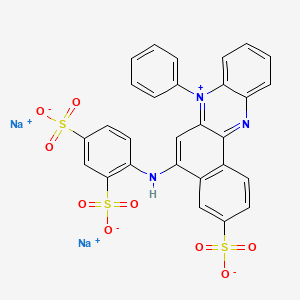



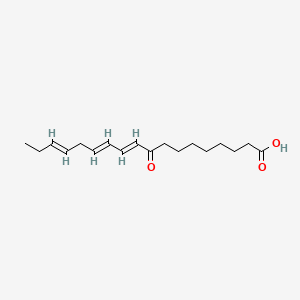
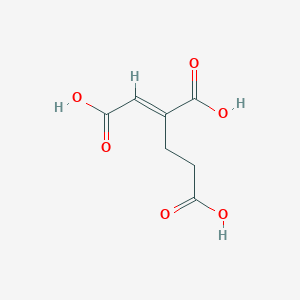
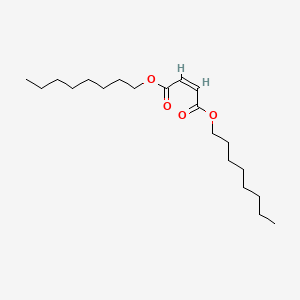
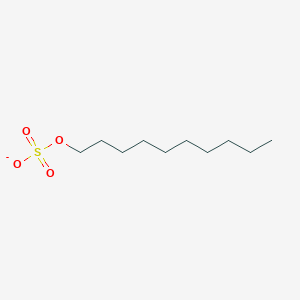
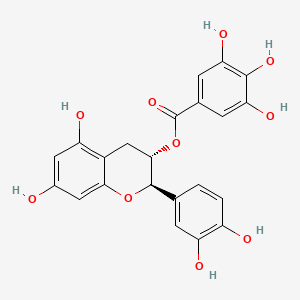
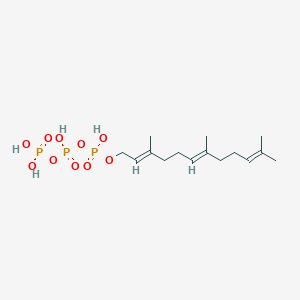
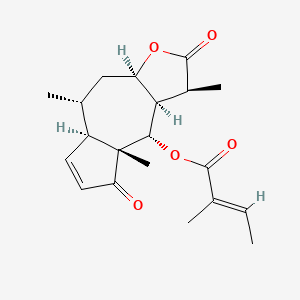
![N(4)-{2-acetamido-2-deoxy-beta-D-glucopyranosyl-(1->2)-alpha-D-mannopyranosyl-(1->3)-[2-acetamido-2-deoxy-beta-D-glucopyranosyl-(1->2)-alpha-D-mannopyranosyl-(1->6)]-[beta-D-xylofuranosyl-(1->2)]-beta-D-mannopyranosyl-(1->4)-2-acetamido-2-deoxy-beta-D-glucopyranosyl-(1->4)-2-acetamido-2-deoxy-beta-D-glucopyranosyl}-L-asparagine](/img/structure/B1236299.png)
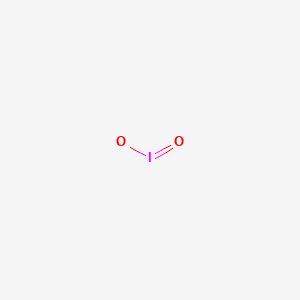
](/img/structure/B1236302.png)